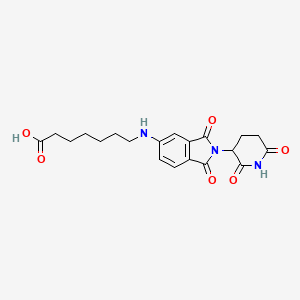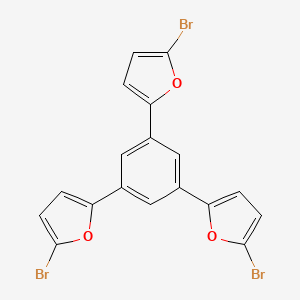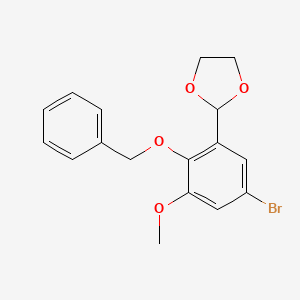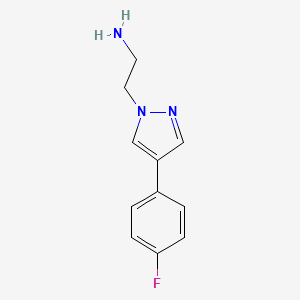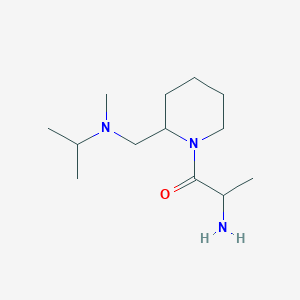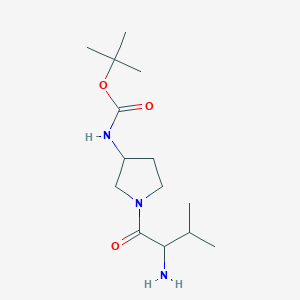
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in various chemical and biological processes, making it a valuable compound in scientific research .
Vorbereitungsmethoden
The synthesis of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves several steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
- tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific configuration and the presence of the amino and methylbutanoyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H27N3O3 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-9(2)11(15)12(18)17-7-6-10(8-17)16-13(19)20-14(3,4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19) |
InChI-Schlüssel |
HLTWTBKSJBHYQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
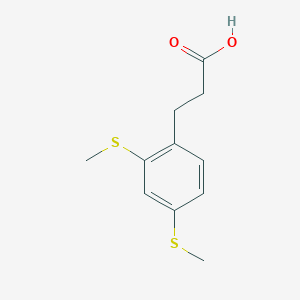
![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)
![[2,2'-Bis(4-tertbutylpyridine)]bis[2-(4-tertbutylphenyl) pyridine] iridium(III)hexafluorophosphate](/img/structure/B14775633.png)

